Product packaging for Cyanazine(Cat. No.:CAS No. 21725-46-2)

Cyanazine

Cat. No.: B135985
CAS No.: 21725-46-2
M. Wt: 240.69 g/mol
InChI Key: MZZBPDKVEFVLFF-UHFFFAOYSA-N
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Description

Cyanazine can cause developmental toxicity according to state or federal government labeling requirements.
This compound appears as colorless crystals. Non corrosive when dry. Used as a selective systemic herbicide.
This compound is a chloro-1,3,5-triazine that is 2-chloro-1,3,5-triazine substituted by an ethyl amino and a (2-cyanopropan-2-yl)amino group at positions 6 and 4 respectively. It has a role as a herbicide, an environmental contaminant and a xenobiotic. It is a 1,3,5-triazinylamino nitrile and a chloro-1,3,5-triazine.
This compound is sold by DuPont Chemical as Bladex, and has been in use since 1971. In the 1990s it was the fourth most widely used synthetic chemical pesticide in U.S. agriculture. This compound is a triazine herbicide and is used as a pre- and post-emergent herbicide to control annual grasses and broadleaf weeds. It is used mostly on corn, some on cotton, and less than 1% on grain sorghum and wheat fallow. This compound is classified by the EPA as a Restricted Use Pesticide (RUP) because of its teratogenicity and because it has been found in groundwater. This compound can cause a variety of birth defects in animals over a wide range of doses. In a long-term study of rats fed this compound, moderate doses resulted in increased brain weights and decreased kidney weights in third generation offspring.
structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13ClN6 B135985 Cyanazine CAS No. 21725-46-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile
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InChI

InChI=1S/C9H13ClN6/c1-4-12-7-13-6(10)14-8(15-7)16-9(2,3)5-11/h4H2,1-3H3,(H2,12,13,14,15,16)
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InChI Key

MZZBPDKVEFVLFF-UHFFFAOYSA-N
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Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C#N
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Molecular Formula

C9H13ClN6
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DSSTOX Substance ID

DTXSID1023990
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Molecular Weight

240.69 g/mol
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Physical Description

Cyanazine appears as colorless crystals. Non corrosive when dry. Used as a selective systemic herbicide., White solid; [Merck Index] Colorless solid; [CAMEO], WHITE CRYSTALLINE POWDER.
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Solubility

Solubility at 25 °C (g/l) in: benzene, 15; chloroform, 210; ethanol, 45; hexane, 15., In water, 170 mg/l @ 25 °C, Solubility in water, g/100ml at 25 °C: 0.02
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Density

1.29 kg/l @ 20 °C, Bulk density of technical material: Fluffed 0.35 g/cc; packed 0.45 g/cc, 1.26 g/cm³
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Vapor Pressure

0.00000014 [mmHg], 1.38X10-7 mm Hg @ 25 °C, Vapor pressure at 20 °C: negligible
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Color/Form

White crystals

CAS No.

21725-46-2
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Melting Point

167.5-169 °C, 168 °C
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Mobility of Parent Cyanazine and Its Degradates in Different Soil Types E.g., Sandy Loam, Silty Clay Loam, Silt Loam

The mobility of cyanazine and its degradation products in soil is influenced by factors such as soil type, organic matter content, and water content. nih.govepa.gov Adsorption of this compound to soil particles is reversible and increases with higher organic matter content and decreasing soil water and pH. nih.gov

Studies utilizing soil thin-layer chromatography (TLC) have provided insights into the mobility of parent this compound and its degradates in different soil types. Parent this compound has shown varying degrees of mobility depending on the soil composition. In sandy loam, silty clay loam, and loam soils, parent this compound was found to be mobile, with Rf values ranging from 0.49 to 0.55. epa.gov Higher mobility was observed in silt loam soil, with an Rf of 0.75. epa.gov Another study indicated intermediate mobility in a silty clay loam (Rf 0.39) and high mobility in a sandy loam (Rf 0.74) using soil TLC. nih.gov

Field studies have also investigated the vertical movement of this compound. In a Monona silty clay loam, surface-applied this compound did not move below 5 cm after receiving 20 cm of water over a 54-day period. cambridge.orgcambridge.orgresearchgate.net However, in laboratory column studies with hand-packed soil, this compound penetrated to a depth of 20 cm under similar water input over a comparable timeframe. cambridge.orgcambridge.orgresearchgate.net In other field studies, this compound did not leach below 0.20 m in a sandy loam soil or below 0.30 m in a silt loam soil. nih.gov Conversely, this compound leached through 0.90 m of a soil composed of 29% clay, 49% silt, and 22% sand. nih.gov

The mobility of this compound degradates can differ from that of the parent compound. Several degradation products of this compound have been identified, including an amide, two acids, and an amine. who.intmt.gov Soil TLC studies showed that the degradates 2-([4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino-2-methylpropamide and N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-2-methylalanine were very mobile in sandy loam, silty clay loam, and loam soils, with Rf values ranging from 0.65 to 1.00. epa.gov The degradate N-[4-(ethylamino)-6-hydroxy-1,3,5-triazin-2-yl]-2-methylalanine was mobile in sandy loam soil and very mobile in other soil types. epa.gov Aerobically and anaerobically aged this compound residues, primarily the amide degradate, have been found to be intermediately mobile to mobile on sandy clay loam soil. who.intmt.gov

Research suggests that this compound degradation products, particularly this compound amide and chloroacid this compound, are more likely to remain in the aqueous phase and thus have a greater potential for movement with water compared to parent this compound. cambridge.org The amide degradation product was predominant in leachate from sandy soil, while the acid degradation products were predominant in leachate from loamy sand and sandy loam soils. who.intmt.gov Unaltered this compound has also been identified in soil leachate. who.intmt.gov

Sorption studies have shown that this compound sorption is correlated with fine texture and higher organic carbon content in soils. cambridge.org Sorption of this compound degradation products was generally less than that of parent this compound in all tested soils. cambridge.org Differences in sorption and partition coefficients (Kd values) for this compound among different soils have been attributed to clay content. researchgate.net For instance, Kd values for this compound sorption ranged from 1.67 to 1.82 ml g−1 in Bosket silt loam, 1.92 to 2.15 ml g−1 in Dubbs silt loam, and 3.65 to 3.96 ml g−1 in Sharkey silty clay soils. researchgate.net this compound was desorbed more readily from silt loam soils than from silty clay soil after initial desorption cycles. researchgate.net

The following table summarizes some of the reported mobility data for parent this compound in different soil types based on soil TLC studies:

Soil TypeMobility ClassificationRf Value RangeSource
Sandy LoamMobile0.49–0.55 epa.gov
Silty Clay LoamMobile0.49–0.55 epa.gov
LoamMobile0.49–0.55 epa.gov
Silt LoamVery Mobile0.75 epa.gov
Silty Clay LoamIntermediate Mobility0.39 nih.gov
Sandy LoamHigh Mobility0.74 nih.gov

Interactive Table: Mobility of Parent this compound in Different Soil Types

This compound, a synthetic triazine herbicide, was historically used for controlling annual grasses and broadleaf weeds, primarily in corn crops wikipedia.orgontosight.aihealth.state.mn.us. Although its registration was voluntarily canceled in the United States in 2002, this compound and its degradation products have been detected in surface water bodies due to agricultural runoff and other environmental pathways ontosight.aihealth.state.mn.usmda.state.mn.usccme.ca.

Detection Frequencies and Concentrations in Surface Water

This compound has been detected in surface water across various regions, with detection frequencies and concentrations varying depending on location, time of year, and agricultural practices in the surrounding areas who.intmt.govusgs.gov. Studies conducted in the United States and Canada have provided insights into the prevalence of this compound in surface water sources.

In the USA, historical data from the STORET water quality file (May 1988) indicated that this compound was detected in surface water with maximum concentrations reaching up to 1300 µ g/litre who.int. This compound was also found in surface water in Ohio River basins who.intmt.gov. Monitoring data from a reservoir on the Des Moines River in Iowa between September 1977 and November 1978 showed this compound levels ranging from 71 to 457 ng/litre during the peak agricultural months of May through August, and lower levels (2 to 151 ng/litre) from September through December who.int. This compound was not detected in this reservoir from January through April who.int.

A review of contaminant occurrence in public water systems noted that this compound was detected in surface water sources epa.gov. Post-application seasonal (May-July) average concentrations of this compound in surface waters of the Mississippi and Great Lakes Basins sometimes exceeded the Maximum Contaminant Level Goal (MCLG) of 1 µg/L cambridge.org. While annual average concentrations are used for regulatory purposes and are less frequently reported, actual and estimated annual mean concentrations have occasionally exceeded the MCLG cambridge.org. These exceedances may occur more frequently in lakes or reservoirs with long retention times compared to streams and rivers cambridge.org.

In Canada, a survey of three Ontario river basins between 1981 and 1985 detected this compound in 45 out of 440 surface water samples (10.2% detection frequency) ccme.cawho.int. The detection limit for this survey was <0.02 µg/L ccme.ca. Mean detectable concentrations in the three basins were reported as 0.8, 0.1, and 1.5 µ g/litre who.int. In Quebec, this compound was detected at levels as high as 11 µg⋅L-1 ccme.ca.

It is important to note that while this compound itself has been detected, its degradation products are often found more frequently and sometimes at higher concentrations in both surface water and groundwater researchgate.netmda.state.mn.usunl.edu. In Minnesota, detections of this compound breakdown products in surface water have been reported, although concerns are primarily related to groundwater contamination mda.state.mn.us. Various degradates of herbicides, including this compound, were detected more frequently than their parent compounds in Minnesota surface water monitoring in 2023 mda.state.mn.us.

The detection frequency and concentration of this compound in surface water are influenced by factors such as application timing and intensity, year-to-year variability in rainfall, and the timing of sample collection relative to storm events mda.state.mn.usepa.gov. Samples collected during storm flow conditions generally exhibit higher pesticide detection frequencies and concentrations than those collected during base flow conditions mda.state.mn.us.

Data on this compound detection and concentration in surface water from various studies are summarized in the table below:

Conclusion and Future Perspectives

Stability in Natural Surface Runoff and Soil Leachate

Research indicates that this compound exhibits significant stability in natural surface runoff and soil leachate oieau.fr. Studies using mixed cocktails of farmland runoff and soil leachate have shown no apparent biodegradation or biotransformation of this compound even after extended incubation periods, such as 98 days oieau.fr. This stability contributes to its potential for transport from agricultural lands into aquatic environments via surface runoff and leaching through soil ccme.caccme.ca. Unaltered this compound can be identified in soil leachate, alongside its degradation products who.int.

Resistance to Microbial Degradation under Aerobic and Anaerobic Conditions

This compound has demonstrated resistance to microbial degradation in water under both aerobic and anaerobic conditions in laboratory experiments oieau.frnih.gov. In studies utilizing mixed bacterial cultures, sewage sludge, soil leachates, and farmland runoff, this compound was found to be very resistant to microbial breakdown oieau.fr.

Further demonstrating its biological persistence, a cyclone fermentor study showed that this compound was totally immune to the biodegradation potential of a polynuclear aromatic hydrocarbon degrading bacterial culture and sewage microorganisms over incubation periods ranging from 110 to 195 days oieau.fr. While microbial activity is considered the primary route of this compound degradation in soil, its persistence in water appears to be significantly higher ccme.caorst.edu.

Although some studies suggest potential for microbial degradation by N-dealkylation and hydrolysis in soil and water, definitive proof of complete biodegradation of triazine herbicides like this compound under anaerobic conditions is limited who.intnmsu.edu. However, some research indicates that bacterial biomass may be involved in the formation of non-extractable residues with this compound under anaerobic conditions, primarily through adsorption rather than metabolism nih.gov.

Comparison with Other Herbicides (e.g., Metolachlor)

When compared to other herbicides, such as metolachlor (B1676510), this compound has been estimated to have a greater persistence in water oieau.fr. Using the white rot fungus Phanerochaete chrysosporium as a test organism and metolachlor as a biodegradability reference compound, this compound showed higher resistance to degradation oieau.fr.

Studies evaluating the degradation of both this compound and metolachlor by native soil microorganisms in leachates and runoff under aerobic conditions have also been conducted oieau.fr. While both compounds may not be as readily biodegradable as initially thought, this compound's resistance to biological degradation is notable oieau.fr.

In terms of presence in environmental samples, studies have shown varying detection frequencies for this compound and metolachlor. For instance, one study in agricultural streams detected metolachlor in 59% of samples and this compound in 37% of samples, alongside numerous degradation products usgs.gov. The degradation products of this compound, such as this compound acid, have been found to be more frequently detected in groundwater than the parent compound, similar to findings for metolachlor and its degradation products unl.edu.

Data on the aquatic fate of this compound is generally considered limited, and its aquatic half-life has historically been reported as unknown ccme.caccme.ca. However, some studies have estimated half-lives in specific aquatic environments, such as 14 days in an aquatic microcosm and 30-40 days in constructed wetlands, though persistence in sediments may be longer ccme.canih.gov.

The following table summarizes some comparative degradation findings:

Compound Degradation by P. chrysosporium (relative to Metolachlor) Resistance to Microbial Degradation (Aerobic/Anaerobic) Stability in Runoff/Leachate
This compound Greater persistence estimated oieau.fr Very resistant oieau.frnih.gov Very stable oieau.fr
Metolachlor Reference compound, degraded by P. chrysosporium oieau.fr May not be readily biodegradable oieau.fr Not explicitly stated in comparison oieau.fr

This compound is a triazine herbicide used to control annual grasses and broadleaf weeds, primarily in corn crops. wikipedia.org Its dissipation in soil is influenced by various soil properties, including pH and organic matter content. usda.gov Understanding these influences is crucial for predicting its environmental fate and managing its potential impact.

Influence of Soil Properties (e.g., pH, organic matter content) on Dissipation

The dissipation of this compound in soil is affected by both chemical and biological processes, with hydrolysis being a significant degradation pathway. ccme.cawho.int Soil properties such as pH, organic matter (OM) content, and texture play key roles in these processes. usda.gov

Soil pH has a notable impact on this compound degradation. Studies have shown that this compound is more persistent in moderately acidic soils, while its degradation is more rapid in neutral to slightly basic soils. acs.org This accelerated degradation in higher pH environments is primarily attributed to the hydrolysis of the nitrile group in the this compound molecule. acs.org this compound is reported to be stable between pH 5 and 9, but it undergoes hydrolysis in strong acids and alkalis. herts.ac.uknih.gov The longest half-lives for this compound hydrolysis in soil have been observed near neutral pH at room temperature. ccme.ca

Organic matter content is another critical factor influencing this compound's fate in soil, primarily through adsorption. This compound is reversibly adsorbed to soil particles, and this adsorption increases with increased organic matter content. nih.govepa.gov Higher organic matter content means more binding sites are available for the herbicide, which can reduce its concentration in the soil water phase. msu.edu This increased adsorption can potentially influence the rate of degradation and the potential for leaching. usda.govmsu.edu Studies have shown greater this compound sorption in soils with enhanced organic matter contents, such as those under conservation tillage. usda.gov However, some research indicates that while organic matter influences adsorption, a simple linear correlation between organic matter content and adsorption is not always found across different soil types. mt.gov

Soil texture, particularly clay content, also correlates with this compound persistence. Higher soil clay content has been positively correlated with increased this compound persistence. usda.gov

Research findings on this compound dissipation in different soil types and conditions provide detailed insights. For instance, a laboratory experiment studying aerobic degradation in six soils with pH ranging from 5.3 to 8.1 found this compound half-life values varying from 5.2 to 29.7 days. acs.org This study concluded that this compound was more persistent in moderately acidic soils, with rapid degradation occurring in neutral to slightly basic soils due to hydrolysis. acs.org Major degradation products observed were this compound amide and this compound acid. acs.org

Another study examining spatial variability of this compound dissipation in a conservation-managed field observed half-lives ranging from 5 to 26 days. usda.gov In this study, greater persistence was correlated with higher soil clay content and negatively correlated with pH. usda.gov

Sorption studies have further illustrated the influence of soil properties. The Freundlich coefficient (Kf), a measure of sorption, for this compound has been shown to range in different soils, with higher values indicating greater sorption. cambridge.org this compound sorption has been correlated with fine texture and higher organic carbon content. cambridge.org Sorption of this compound degradation products is generally less than that of this compound itself, suggesting they are more likely to remain in the aqueous phase and potentially have a greater mobility in soil water. cambridge.org

Data from various studies highlight the variability in this compound half-lives depending on soil characteristics.

Soil TypeConditionsHalf-life (approximate)Source
Sandy clay loamAir-dried, dark, 22°C2 to 4 weeks mt.govorst.edu
Sandy loamDark, 22°C, field capacity7 to 10 weeks mt.govorst.edu
Clay soilDark, 22°C, field capacity10 to 14 weeks mt.govorst.edu
Fresh sandy clay soilDark, 22°C, field capacity9 weeks mt.govorst.edu
Various (pH 5.3-8.1)Laboratory aerobic degradation5.2 to 29.7 days acs.org
Conservation-managed fieldField conditions5 to 26 days usda.gov
Lawnes wetland soilAnaerobic, 25°C50 days nmsu.edu
Quebec, CanadaField conditions6 days embrapa.br

The interaction between soil properties and this compound is complex, affecting both its degradation rate and its potential for movement within the soil profile. Higher organic matter and clay content tend to increase adsorption, while pH influences the rate of hydrolysis. usda.govacs.orgnih.gov These factors collectively determine the persistence and mobility of this compound and its degradation products in the environment.

This compound is a triazine herbicide utilized for controlling annual grasses and broadleaf weeds. herts.ac.ukwikipedia.orgorst.edu Its chemical formula is C9H13ClN6. nih.govontosight.ai this compound functions by inhibiting photosynthesis in plants. wikipedia.orgontosight.aiherbiguide.com.au

This compound is characterized by moderate solubility in water and various organic solvents. herts.ac.ukontosight.ai While not persistent in soil systems, it can exhibit persistence in water. herts.ac.uk

Bioremediation Approaches for Cyanazine Degradation

Microbial Degradation

Microorganisms, including bacteria and fungi, play a crucial role in the natural degradation of this compound in soil and water. ccme.caccme.cawho.int Microbial degradation pathways for s-triazine herbicides like this compound typically involve sequential reactions such as N-dealkylation, deamination, and dehalogenation, leading to the formation of metabolites like cyanuric acid. mdpi.comtandfonline.com Cyanuric acid can be further mineralized into less harmful substances like ammonia (B1221849) and carbon dioxide. mdpi.comtandfonline.com

Specific bacterial strains have been identified that can degrade s-triazines and utilize them as a nitrogen source. tandfonline.com Studies have shown that some bacteria can metabolize this compound, although the degradation rate can be slower compared to other triazines like atrazine (B1667683) or simazine. tandfonline.com The presence of other herbicides can influence the degradation of this compound by bacterial isolates. tandfonline.comnih.gov

Fungi, particularly white rot fungi like Phanerochaete chrysosporium, have also demonstrated the ability to degrade xenobiotics, including some s-triazines. oieau.frunl.ptresearchgate.net Research has explored the potential of these fungi in this compound degradation. oieau.fr

Enzyme-Mediated Degradation

Enzymes produced by microorganisms are directly involved in the biochemical reactions that break down this compound. The degradation of s-triazine rings can be catalyzed by enzymes from the amidohydrolase superfamily. mdpi.com For related triazines like atrazine, specific enzymes such as atrazine chlorohydrolase (AtzA or TrzN), AtzB, and AtzC are involved in the conversion to cyanuric acid. nih.govjabonline.in While the specific enzymatic pathways for this compound may vary, similar dealkylation and hydrolysis reactions are expected. who.intmdpi.com

Research into enzyme-mediated degradation often focuses on identifying and characterizing the enzymes responsible for breaking specific bonds in the this compound molecule, such as the dehalogenation of the chlorine atom or the dealkylation of the ethylamino group.

Phytoremediation

Phytoremediation involves the use of plants to remove, contain, or degrade environmental contaminants. frontiersin.orgclu-in.orgcluin.org While plants can sometimes directly metabolize contaminants (phytotransformation), they also enhance microbial degradation in the rhizosphere (rhizosphere bioremediation) by releasing exudates that stimulate microbial activity. clu-in.orgacs.org

Studies have explored the potential of phytoremediation for agricultural pollutants, including s-triazines like this compound. clu-in.orgresearchgate.net Certain plant species, in association with rhizosphere microorganisms, may contribute to the dissipation of this compound from contaminated soil and water. acs.org However, the effectiveness of phytoremediation for triazines can be limited by their toxicity to plants, as these herbicides inhibit photosynthesis. researchgate.net

Q & A

Basic: What analytical methods are recommended for detecting Cyanazine and its degradates in environmental samples?

To detect this compound and its degradates (e.g., this compound acid, deethylthis compound), use liquid chromatography/mass spectrometry (LC/MS) for high sensitivity and specificity, especially in groundwater . For surface water, solid-phase extraction (SPE) coupled with high-performance liquid chromatography (HPLC) is effective, with calibration curves validated in the range of 1.0–5.0 µg/mL (R² ≥ 0.996) . Include quality controls like spike recovery tests to address matrix effects in complex environmental samples.

Basic: What factors most significantly influence this compound degradation in soil?

Degradation is primarily microbial-driven, with soil pH, organic matter (OM), and clay content as key variables . For example:

  • Clay-rich soils increase sorption, slowing degradation (half-life >28 days in sediment vs. 14 days in water) .
  • Neutral pH (5–9) stabilizes this compound, while microbial activity (measured via TTC-dehydrogenase assays) accelerates breakdown .
    Design experiments using first-order kinetics to model degradation rates, and stratify sampling across soil types to capture spatial variability .

Advanced: How can spatial variability in this compound dissipation be modeled in agricultural fields?

Use geostatistical models (e.g., kriging) to map degradation trends across elevation gradients . For example:

  • Apply multiple regression to correlate dissipation with soil properties (e.g., sand/clay ratios, R² = 0.85–0.88) .
  • Collect soil cores at 10–20 m intervals to capture spatial autocorrelation, and validate with residual analysis after detrending .

Advanced: How to resolve contradictions between this compound’s carcinogenicity in animals vs. human studies?

While animal studies show mammary tumors at 5 mg/kg/day , the Agricultural Health Study found no significant cancer risk in applicators (RR = 0.99 for all cancers) . Methodological considerations:

  • Exposure metrics : Use intensity-weighted lifetime days to account for dose variability .
  • Confounding factors : Control for co-exposure to other triazines (e.g., atrazine) and lifestyle variables.
  • Mechanistic studies : Compare species-specific metabolic pathways (e.g., dealkylation in rats vs. humans) .

Basic: What are this compound’s primary metabolic pathways in biological systems?

In plants and soil microbes, degradation involves:

  • De-N-ethylation : Removal of ethyl groups to form deethylthis compound .
  • Hydrolysis : Replacement of chlorine with hydroxyl groups, forming this compound acid .
  • Conjugation : Residues bind to sugars or amino acids in crops like wheat . Use ¹⁴C-labeled this compound to track metabolites in model ecosystems .

Advanced: What challenges arise in quantifying this compound degradates in groundwater?

Degradates like deethylthis compound acid (DCAC) dominate (>74% of total this compound compounds) but lack established toxicity thresholds . Methodological solutions:

  • Isotope dilution : Use deuterated internal standards to improve LC/MS accuracy .
  • Sampling timing : Collect post-application (spring) when degradate concentrations peak (e.g., 7.1 µg/L for this compound amide) .

Basic: How does soil organic matter (OM) affect this compound mobility?

Low OM (<2%) increases leaching risk, especially in sandy soils . For adsorption studies:

  • Measure sorption coefficients (Kd) using batch equilibrium tests.
  • Correlate with clay content (r = 0.93) to predict runoff potential .

Advanced: What statistical methods are optimal for cohort studies on this compound exposure?

Use adjusted Poisson regression to calculate rate ratios (RRs) for cancer incidence . Key steps:

  • Stratify exposure : Tertilize lifetime exposure days (LD) and apply intensity-weighting.
  • Sensitivity analysis : Exclude subjects with <6 years of exposure to reduce misclassification .

Basic: How to design experiments assessing this compound persistence in aquatic systems?

  • Microcosm setup : Combine pond sediment, water, and plants (e.g., Elodea) to simulate field conditions .
  • Half-life calculation : Monitor degradation under varying pH (5–9) and light exposure using first-order kinetics .
  • Biomagnification assays : Measure bioaccumulation in organisms (e.g., crabs, Daphnia) via ¹⁴C tracking .

Advanced: Why is this compound detected in aquatic organisms despite low bioaccumulation potential?

Though log Kow = 3.68 suggests minimal bioaccumulation , field studies show residues in crabs (0.172 µg/g) due to:

  • Food web dynamics : Uptake via algae and sediment ingestion .
  • Metabolite retention : Chlorinated degradates (e.g., DCAC) persist in tissues .
    Use model ecosystems to quantify trophic transfer and validate with field sampling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.